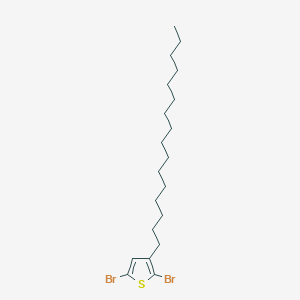

2,5-Dibromo-3-hexadecylthiophene

Vue d'ensemble

Description

“2,5-Dibromo-3-hexadecylthiophene” is a 2,5 coupled conductive polymer with a conjugated polythiophene-based system, which has a controllable band gap . It can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .

Synthesis Analysis

The compound can be synthesized by the Suzuki coupling reaction between two aromatic compounds followed by bromination . The Grignard metathesis reaction of DBPyTh with isopropylmagnesium chloride proceeded in 85% conversion and the regioselective halogen–metal exchange at the 2-position was confirmed .

Molecular Structure Analysis

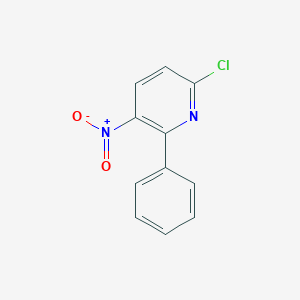

The molecular formula of “2,5-Dibromo-3-hexadecylthiophene” is C20H34Br2S . The exact mass is 325.91625 g/mol and the monoisotopic mass is 323.91830 g/mol .

Chemical Reactions Analysis

As a conducting polymer precursor, “2,5-Dibromo-3-hexadecylthiophene” can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene to synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .

Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a molecular weight of 466.36 g/mol . The compound is air-sensitive and should be stored under inert gas at a temperature between 0-10°C .

Applications De Recherche Scientifique

Summary of the Application

The compound “2,5-Dibromo-3-hexadecylthiophene” has been used in the synthesis of various new derivatives via a palladium-catalyzed Suzuki cross-coupling reaction . These derivatives have been studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities .

Methods of Application or Experimental Procedures

The Suzuki cross-coupling reaction involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions . Different substituents (CH3, OCH3, Cl, F etc.) present on arylboronic acids are found to have significant electronic effects on the overall properties of new products .

Results or Outcomes

The synthesized thiophene molecules showed potentially good properties in haemolytic, biofilm inhibition, and anti-thrombolytic activities . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and biofilm inhibition activities among all newly synthesized derivatives . In addition, the compound 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene also showed high anti-thrombolytic activity .

Application in Electrochromic Devices

Summary of the Application

Thiophene compounds, including “2,5-Dibromo-3-hexadecylthiophene”, have significant applications in electrochromic devices . Electrochromic devices are systems that can change their optical properties (such as color) in response to an electric charge .

Methods of Application or Experimental Procedures

In the context of electrochromic devices, “2,5-Dibromo-3-hexadecylthiophene” can be used in the synthesis of conductive polymers. These polymers can change their color when a voltage is applied .

Results or Outcomes

The use of “2,5-Dibromo-3-hexadecylthiophene” in electrochromic devices can lead to the development of advanced display technologies, smart windows, and other applications where a change in optical properties is required .

Application in Energy Storage Devices

Summary of the Application

Thiophene compounds, including “2,5-Dibromo-3-hexadecylthiophene”, have significant applications in energy storage devices . These devices are systems that store energy for use in various applications, such as batteries and capacitors .

Methods of Application or Experimental Procedures

In the context of energy storage devices, “2,5-Dibromo-3-hexadecylthiophene” can be used in the synthesis of conductive polymers. These polymers can store energy when a voltage is applied .

Results or Outcomes

The use of “2,5-Dibromo-3-hexadecylthiophene” in energy storage devices can lead to the development of advanced batteries, capacitors, and other applications where a change in energy storage is required .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

2,5-dibromo-3-hexadecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLOMHRWQCLPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-3-hexadecylthiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1458855.png)

![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)

![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)

![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458877.png)